N-(1-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
CAS No.: 920118-50-9
Cat. No.: VC5769225
Molecular Formula: C23H23N3O3
Molecular Weight: 389.455
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920118-50-9 |
|---|---|
| Molecular Formula | C23H23N3O3 |
| Molecular Weight | 389.455 |
| IUPAC Name | N-[1-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C23H23N3O3/c1-16-9-11-18(12-10-16)28-15-13-26-20-7-4-3-6-19(20)25-22(26)17(2)24-23(27)21-8-5-14-29-21/h3-12,14,17H,13,15H2,1-2H3,(H,24,27) |
| Standard InChI Key | JYZVRMGVVXCBMY-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4 |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound’s structure features three distinct components:
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Benzodiazole Core: A bicyclic aromatic system comprising fused benzene and diazole rings, known for stabilizing charge transfer interactions.
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Phenoxyethyl Side Chain: A 2-(4-methylphenoxy)ethyl group attached to the benzodiazole nitrogen, enhancing lipophilicity and membrane permeability.
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Furan-2-carboxamide Moiety: A furan ring linked to a carboxamide group, contributing to hydrogen-bonding capabilities and metabolic stability.
The spatial arrangement of these groups facilitates interactions with biological targets, as evidenced by molecular docking studies of analogous compounds.
Table 1: Molecular Properties of N-(1-{1-[2-(4-Methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide and a Structural Analog
The chloro-methyl analog differs by a chlorine substituent on the phenoxy ring, increasing its molecular mass and altering electronic properties .
Synthesis and Production Methods
Stepwise Synthetic Route
The synthesis involves three primary stages:
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Formation of the Benzodiazole Core:
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Reactants: o-Phenylenediamine and a carboxylic acid derivative.
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Conditions: Acidic media (e.g., HCl, polyphosphoric acid) under reflux.
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Mechanism: Cyclocondensation via dehydration.
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Introduction of the Phenoxyethyl Group:
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Reactants: Benzodiazole intermediate + 2-(4-methylphenoxy)ethyl bromide.
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Conditions: Base (K<sub>2</sub>CO<sub>3</sub>), polar aprotic solvent (DMF), 60–80°C.
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Yield Optimization: Microwave-assisted synthesis reduces reaction time from hours to minutes.
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Coupling with Furan-2-carboxamide:
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Reactants: Intermediate + furan-2-carboxylic acid chloride.
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Conditions: Triethylamine, dichloromethane, room temperature.
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Purification: Column chromatography or recrystallization.
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Table 2: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Benzodiazole Formation | o-Phenylenediamine, HCl, reflux | Core structure assembly |
| Alkylation | 2-(4-Methylphenoxy)ethyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMF | Side chain incorporation |
| Amidation | Furan-2-carbonyl chloride, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub> | Functional group addition |
Applications in Medicinal Chemistry and Material Science
Drug Development
The compound serves as a lead structure for:
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Kinase Inhibitors: Modulating cancer signaling pathways.
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Antimicrobial Agents: Targeting multidrug-resistant pathogens.
Polymer Synthesis
Functionalized polymers incorporating this compound exhibit:
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Thermal Stability: Decomposition temperature >300°C.
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Conductivity: 10<sup>−3</sup> S/cm due to π-π stacking of benzodiazole units.
Comparative Analysis with Structural Analogs
Impact of Substituents
Introducing a chlorine atom at the 3-position of the phenoxy ring (as in the chloro-methyl analog ):
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